molecular formula C37H47NO5 B13854602 4-[3-(3-tert-butyl-4-pyrrolidin-1-ylphenyl)-4-(2-octanoyloxyethoxy)phenyl]benzoic acid

4-[3-(3-tert-butyl-4-pyrrolidin-1-ylphenyl)-4-(2-octanoyloxyethoxy)phenyl]benzoic acid

Cat. No.: B13854602
M. Wt: 585.8 g/mol
InChI Key: JLPRVLNFLQKXHE-UHFFFAOYSA-N
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Description

4-[3-(3-tert-butyl-4-pyrrolidin-1-ylphenyl)-4-(2-octanoyloxyethoxy)phenyl]benzoic acid is a complex organic compound with a unique structure that includes a benzoic acid core, substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(3-tert-butyl-4-pyrrolidin-1-ylphenyl)-4-(2-octanoyloxyethoxy)phenyl]benzoic acid involves multiple steps, starting from commercially available precursors. The key steps typically include:

    Formation of the benzoic acid core: This can be achieved through Friedel-Crafts acylation of benzene derivatives.

    Introduction of the pyrrolidinyl group: This step involves the substitution of a hydrogen atom on the benzene ring with a pyrrolidinyl group, often using a nucleophilic substitution reaction.

    Attachment of the tert-butyl group: This can be done through alkylation reactions.

    Addition of the octanoyloxyethoxy group: This step involves esterification reactions to attach the octanoyloxyethoxy group to the benzene ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

4-[3-(3-tert-butyl-4-pyrrolidin-1-ylphenyl)-4-(2-octanoyloxyethoxy)phenyl]benzoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups on the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

4-[3-(3-tert-butyl-4-pyrrolidin-1-ylphenyl)-4-(2-octanoyloxyethoxy)phenyl]benzoic acid has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a biochemical probe or as a precursor for biologically active molecules.

    Medicine: Research may explore its potential as a therapeutic agent or drug candidate.

    Industry: The compound could be used in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism by which 4-[3-(3-tert-butyl-4-pyrrolidin-1-ylphenyl)-4-(2-octanoyloxyethoxy)phenyl]benzoic acid exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and influencing cellular pathways. The exact molecular targets and pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[3-(3-tert-butyl-4-pyrrolidin-1-ylphenyl)-4-(2-octanoyloxyethoxy)phenyl]benzoic acid is unique due to its specific combination of functional groups and structural features. This uniqueness may confer specific properties, such as enhanced stability, reactivity, or biological activity, compared to similar compounds.

Properties

Molecular Formula

C37H47NO5

Molecular Weight

585.8 g/mol

IUPAC Name

4-[3-(3-tert-butyl-4-pyrrolidin-1-ylphenyl)-4-(2-octanoyloxyethoxy)phenyl]benzoic acid

InChI

InChI=1S/C37H47NO5/c1-5-6-7-8-9-12-35(39)43-24-23-42-34-20-18-29(27-13-15-28(16-14-27)36(40)41)25-31(34)30-17-19-33(38-21-10-11-22-38)32(26-30)37(2,3)4/h13-20,25-26H,5-12,21-24H2,1-4H3,(H,40,41)

InChI Key

JLPRVLNFLQKXHE-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC(=O)OCCOC1=C(C=C(C=C1)C2=CC=C(C=C2)C(=O)O)C3=CC(=C(C=C3)N4CCCC4)C(C)(C)C

Origin of Product

United States

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